
p38alpha Inhibitor 1
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ARRY-797 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Indazolstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Indazolrings: Dies wird in der Regel durch Cyclisierungsreaktionen unter Verwendung von Hydrazinderivaten und geeigneten aromatischen Vorläufern erreicht.
Einführung der Phenoxygruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Indazolring durch eine 2,4-Difluorphenoxygruppe.
Anlagerung der Isobutylgruppe: Dies erfolgt durch Alkylierungsreaktionen.
Bildung des Carbonsäureamids: Dies beinhaltet die Reaktion des Carbonsäurederivats mit 2-Dimethylaminoethylamin.
Industrielle Produktionsverfahren: Die industrielle Produktion von ARRY-797 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ARRY-797 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Die Phenoxy- und Isobutylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Mechanism of Action:
p38alpha Inhibitor 1 inhibits the kinase activity of p38alpha by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream targets involved in stress and inflammatory responses .
Case Studies:
- Colorectal Cancer: A novel class of p38alpha inhibitors with ultralong target residence times has shown efficacy in colorectal cancer models. These inhibitors induce mitotic catastrophe and apoptosis in cancer cells by blocking specific signaling pathways .
- Acute Lymphoblastic Leukemia: Inhibition of p38alpha has been shown to suppress leukemic expansion in preclinical models, suggesting its potential as an adjunct therapy to conventional treatments .
Neurological Disorders
Applications:
Research indicates that p38alpha plays a role in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this pathway has been linked to reduced amyloid-beta generation and improved neuronal survival .
Case Studies:
- Alzheimer's Disease: Studies have shown that inhibiting p38 MAPK can decrease neuronal loss and promote autophagy, which is beneficial in models of Alzheimer's disease .
Disorder | Application of this compound |
---|---|
Alzheimer's Disease | Reduces amyloid-beta plaques and promotes neuronal survival . |
Inflammatory Diseases
Role in Inflammation:
p38alpha is a key regulator of pro-inflammatory cytokines, making it a logical target for treating chronic inflammatory diseases such as rheumatoid arthritis .
Case Studies:
- Rheumatoid Arthritis: Selective inhibition of p38alpha has shown promise in reducing cytokine production and inflammation in animal models .
Disease | Therapeutic Outcome |
---|---|
Rheumatoid Arthritis | Decreased cytokine production and inflammation in preclinical models . |
Cardiovascular Research
Impact on Cardiac Function:
Recent studies have indicated that p38alpha inhibitors can reduce cardiomyocyte death during ischemia-reperfusion injury, suggesting their potential for treating cardiac dysfunctions .
Case Studies:
- Ischemia-Reperfusion Injury: Compounds such as NC-37 and NC-38 have been shown to significantly reduce cell death in cardiomyocyte models subjected to ischemic conditions, highlighting their therapeutic potential .
Condition | Effect of this compound |
---|---|
Ischemia-Reperfusion Injury | Reduced cardiomyocyte death and improved survival rates in cellular models . |
Drug Development
Pharmaceutical Applications:
The development of p38alpha inhibitors is ongoing, with efforts focused on creating compounds with improved selectivity and pharmacokinetics.
Innovative Approaches:
Recent advancements include the creation of heterobifunctional small molecules that target p38alpha for degradation, representing a novel strategy for drug development .
Wirkmechanismus
ARRY-797 exerts its effects by selectively inhibiting p38 mitogen-activated protein kinase, a key enzyme involved in the regulation of inflammatory responses. By blocking the activity of this enzyme, ARRY-797 reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This leads to a decrease in inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
ARRY-371797: Ein weiterer p38-Mitogen-aktivierter Proteinkinase-Inhibitor mit ähnlichen Eigenschaften und Anwendungen.
SB203580: Ein bekannter p38-Mitogen-aktivierter Proteinkinase-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.
VX-702: Ein selektiver p38-Mitogen-aktivierter Proteinkinase-Inhibitor mit potenziellen therapeutischen Anwendungen.
Einzigartigkeit von ARRY-797: ARRY-797 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als p38-Mitogen-aktivierter Proteinkinase-Inhibitor. Es hat in präklinischen und klinischen Studien eine signifikante Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von entzündlichen Erkrankungen macht .
Biologische Aktivität
p38alpha (p38α) is a mitogen-activated protein kinase (MAPK) that plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. The inhibition of p38α has garnered significant attention for its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. This article focuses on the biological activity of p38alpha Inhibitor 1, particularly its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
p38α is activated through phosphorylation by upstream kinases such as MKK3 and MKK6. It can also be activated by non-canonical mechanisms involving autophosphorylation, particularly through interactions with scaffold proteins like TAB1 (transforming growth factor-β-activated protein kinase 1-binding protein 1) . p38α inhibitors, including this compound, primarily target these activation pathways to modulate downstream signaling effects.
Key Mechanisms:
- Autophosphorylation Inhibition: Compounds like NC-p38i have been shown to efficiently inhibit p38α autophosphorylation while minimally affecting its substrate phosphorylation ability .
- Selective Targeting: Some inhibitors selectively block specific pathways associated with p38α without broadly inhibiting all its functions, suggesting a nuanced approach to therapeutic targeting .
Efficacy in Clinical Studies
Recent clinical studies have explored the effects of p38alpha inhibitors on various conditions:
- Alzheimer's Disease: A study involving the oral administration of neflamapimod (a selective p38α inhibitor) to patients with early Alzheimer's disease demonstrated improvements in episodic memory function. The study involved 16 patients over 84 days, with results indicating significant increases in Wechsler Memory Scale scores .
- Cardiovascular Applications: Research has indicated that p38α inhibitors can reduce cardiomyocyte death in models of ischemia-reperfusion injury. This suggests potential applications in treating cardiac dysfunctions, emphasizing the need for further exploration of these compounds in cardiovascular contexts .
Case Studies
Several case studies illustrate the biological activity and therapeutic potential of p38alpha inhibitors:
- Case Study 1: Neflamapimod in Alzheimer's Disease
- Case Study 2: Cardiomyocyte Protection
Research Findings
The following table summarizes key findings from recent studies on p38alpha inhibitors:
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGWYHGYNVGVRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036404-17-7 | |
Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.